iNOS Inhibitory Potency: 1,4-Thiazepane Core Outperforms Oxazepane and Diazepane Analogues
In a direct head-to-head SAR study of (1,4)-5-imino heterocycles, the unsubstituted thiazepane derivative exhibited an IC50 of 0.19 µM against inducible nitric oxide synthase (iNOS), representing a 6.3-fold improvement over the corresponding oxazepane analogue (IC50 = 1.2 µM) and a greater than 52-fold improvement over the diazepane analogue (IC50 > 10 µM) [1]. The 1,4-thiazepane scaffold also demonstrated enhanced selectivity for iNOS over endothelial NOS (eNOS) compared to the oxazepane analogue, with an iNOS/eNOS selectivity ratio of 55.3 (IC50 10.5 µM for eNOS) versus 5.0 for the oxazepane analogue (IC50 6.0 µM for eNOS) [1].
| Evidence Dimension | iNOS inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.19 µM |
| Comparator Or Baseline | Oxazepane analogue: 1.2 µM; Diazepane analogue: >10 µM |
| Quantified Difference | 6.3-fold vs. oxazepane; >52-fold vs. diazepane |
| Conditions | Recombinant human iNOS enzyme assay |
Why This Matters
Superior potency and selectivity of the 1,4-thiazepane core against iNOS, a key therapeutic target for inflammatory diseases, directly justifies its preferential procurement over oxazepane or diazepane scaffolds for NOS inhibitor development programs.
- [1] Hagen, T. J., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5907-5911. View Source
